Molybdenum--oxopalladium (1/1)
CAS No.: 350609-10-8
Cat. No.: VC19103559
Molecular Formula: MoOPd
Molecular Weight: 218.37 g/mol
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Specification
| CAS No. | 350609-10-8 |
|---|---|
| Molecular Formula | MoOPd |
| Molecular Weight | 218.37 g/mol |
| IUPAC Name | molybdenum;oxopalladium |
| Standard InChI | InChI=1S/Mo.O.Pd |
| Standard InChI Key | CPYWBKOWXSHLLU-UHFFFAOYSA-N |
| Canonical SMILES | O=[Pd].[Mo] |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Composition
Molybdenum–oxopalladium (1/1) is defined by the formula MoOPd, with an average molecular mass of 218.36 g/mol . The compound consists of one molybdenum atom, one oxygen atom, and one palladium atom, forming a heterometallic oxide structure.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | MoOPd | |
| CAS Registry Number | 350609-10-8 | |
| IUPAC Name | Molybdenum;oxopalladium | |
| SMILES Notation | O=[Pd].[Mo] | |
| Average Mass | 218.36 g/mol |
Crystallographic and Bonding Features
While no single-crystal X-ray diffraction data for MoOPd are publicly available, its structure is inferred from analogous metal oxide systems. The compound likely adopts a linear or bridged geometry, with molybdenum and palladium centers connected via an oxo (O²⁻) ligand. Molybdenum typically exhibits oxidation states ranging from +IV to +VI in oxide environments, while palladium commonly assumes a +II state in such complexes . Spectroscopic studies of related molybdenum–palladium systems suggest the presence of Mo–O–Pd bridging motifs, which facilitate electronic communication between the two metals .
Synthesis and Stability
Stability and Reactivity
MoOPd is reported to be stable under ambient conditions in solid form but may degrade in acidic or strongly reducing environments. Its stability in solution remains uncharacterized, though analogous molybdenum–palladium oxides exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) .
Physicochemical Properties
Thermal Behavior
Thermogravimetric analysis (TGA) of related Mo–Pd systems reveals decomposition temperatures exceeding 400°C, suggesting MoOPd’s robustness in high-temperature applications . Differential scanning calorimetry (DSC) may reveal phase transitions linked to oxygen mobility within the lattice.
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: Expected vibrations include Mo=O stretches (~950 cm⁻¹) and Pd–O stretches (~600 cm⁻¹), consistent with terminal oxo ligands .
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X-ray Photoelectron Spectroscopy (XPS): Mo 3d₅/₂ peaks near 232–235 eV (Mo⁶⁺) and Pd 3d₅/₂ peaks near 336–338 eV (Pd²⁺) would confirm oxidation states .
Catalytic Applications
Hydrodeoxygenation (HDO) Reactions
MoOPd-based catalysts exhibit promise in biomass conversion, particularly in selectively cleaving C–O bonds in polyols. For example, supported MoOₓ–Pd/TiO₂ systems achieve >98% selectivity in converting 1,4-anhydroerythritol to tetrahydrofuran (THF) at 29% conversion . The palladium component dissociates hydrogen, while molybdenum oxide sites facilitate oxygen removal via spillover mechanisms .
Table 2: Catalytic Performance of Mo–Pd Systems
| Substrate | Product | Selectivity (%) | Conversion (%) | Conditions |
|---|---|---|---|---|
| 1,4-Anhydroerythritol | Tetrahydrofuran | >98 | 29 | H₂, 200°C, 6 h |
| Glycerol | Propylene glycol | 85 | 45 | H₂, 180°C, 4 h |
Comparative Analysis with Related Compounds
Molybdenum Trioxide (MoO₃) vs. MoOPd
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MoO₃: A layered semiconductor with applications in gas sensors and electrochromic devices. Lacks the bifunctional catalytic sites present in MoOPd .
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MoOPd: Integrates palladium’s hydrogenation capability with molybdenum’s oxophilicity, enabling synergistic catalysis .
Palladium Oxide (PdO) vs. MoOPd
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PdO: Primarily used in CO oxidation and methane combustion. Less effective in C–O bond cleavage compared to Mo–Pd systems .
Challenges and Future Directions
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Structural Elucidation: Single-crystal X-ray or neutron diffraction studies are critical to resolving MoOPd’s atomic arrangement.
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Mechanistic Studies: Detailed kinetic analyses of its catalytic cycles, particularly in HDO reactions, are needed.
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Scalable Synthesis: Developing low-cost, high-yield synthetic routes for industrial adoption.
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